molecular formula C13H28O B3103545 3-Pentyloctan-1-ol CAS No. 1443519-63-8

3-Pentyloctan-1-ol

Cat. No.: B3103545
CAS No.: 1443519-63-8
M. Wt: 200.36 g/mol
InChI Key: ZRIVEULBLVCCSL-UHFFFAOYSA-N
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Description

3-Pentyloctan-1-ol is a chemical compound with the molecular formula C13H28O . It has a molecular weight of 200.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H28O . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Microbial Interaction and Inhibition

1-Octen-3-ol is known to inhibit the germination of Penicillium paneum conidia, impacting fungal growth and development. This compound exhibits mild effects on the fungal membrane but significantly interferes with essential metabolic processes like swelling and germination, highlighting its potential as a microbial growth regulator (Chitarra et al., 2005).

Chemical Separation Processes

The extraction of penicillin G from fermentation broth using N,N-Dioctyloctan-1-amine (TOA) demonstrates the applicability of octan-1-ol and related compounds in bioprocessing and chemical separation. This study indicates the efficiency of various alcohols in enhancing the extraction process, which could be useful in pharmaceutical manufacturing (Uslu et al., 2015).

Environmental Chemistry and Photolysis

The photooxidation studies of leaf-wound oxygenated compounds, including 1-penten-3-ol, demonstrate the environmental impact of volatile organic compounds (VOCs) released by plants. These compounds undergo reactions with hydroxyl radicals and photolysis, suggesting their significant roles in atmospheric chemistry and potential for studying air quality and climate change impacts (Jiménez et al., 2009).

Catalysis and Chemical Synthesis

Research on the catalytic activity of dichlorodioxomolybdenum(VI)-pyrazolylpyridine complexes for olefin epoxidation demonstrates the potential of using organometallic complexes in synthetic chemistry. These complexes, involving components like 2-(1-pentyl-3-pyrazolyl)pyridine, show high activity and selectivity in epoxidation reactions, which is crucial for producing fine chemicals and pharmaceuticals (Amarante et al., 2014).

Mechanism of Action

The mechanism of action of 3-Pentyloctan-1-ol is not specified in the search results. Generally, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect .

Safety and Hazards

The safety information for 3-Pentyloctan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding release to the environment and rinsing cautiously with water in case of eye contact .

Properties

IUPAC Name

3-pentyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIVEULBLVCCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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